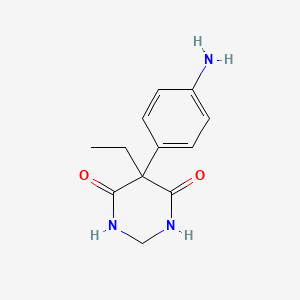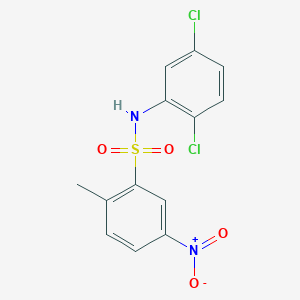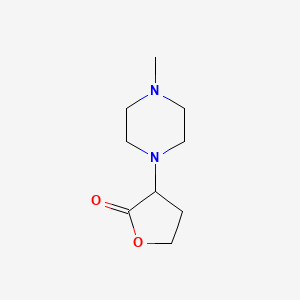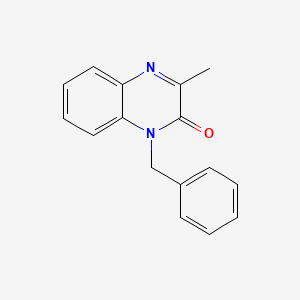![molecular formula C16H8Cl6O4 B14421312 [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate CAS No. 84312-35-6](/img/no-structure.png)
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of trichloromethyl groups attached to benzoyl and benzenecarboperoxoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(trichloromethyl)benzoyl chloride with 3-(trichloromethyl)benzenecarboperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to dissolve the reactants. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, methyl-substituted benzoyl compounds, and various substituted benzoyl derivatives .
Applications De Recherche Scientifique
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trichloromethyl)benzoyl chloride: A precursor in the synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate.
2-(Trichloromethyl)benzoyl chloride: Another trichloromethyl-substituted benzoyl compound with similar reactivity.
3-Methylbenzoyl chloride: A methyl-substituted benzoyl compound with different chemical properties
Uniqueness
This compound is unique due to the presence of two trichloromethyl groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
| 84312-35-6 | |
Formule moléculaire |
C16H8Cl6O4 |
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
[3-(trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8Cl6O4/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-26-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H |
Clé InChI |
UMLRTRRMNIVVKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
